4-(2-Methoxyethoxy)benzene-1-thiol
Description
4-(2-Methoxyethoxy)benzene-1-thiol is an organic compound with the molecular formula C₉H₁₂O₂S and a molecular weight of 184.26 g/mol . It is a thiol derivative of benzene, characterized by the presence of a methoxyethoxy group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
4-(2-methoxyethoxy)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-10-6-7-11-8-2-4-9(12)5-3-8/h2-5,12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEPIPILNMOARY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethoxy)benzene-1-thiol typically involves the reaction of 4-bromophenol with 2-methoxyethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thiourea to introduce the thiol group . The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production, such as continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethoxy)benzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding benzene derivative without the thiol group.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Benzene derivatives without the thiol group.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
4-(2-Methoxyethoxy)benzene-1-thiol is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies involving thiol-based bioconjugation and protein modification.
Medicine: The compound is investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethoxy)benzene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzene-1-thiol: Lacks the ethoxy group, making it less soluble in polar solvents.
4-Ethoxybenzene-1-thiol: Similar structure but with an ethoxy group instead of a methoxyethoxy group.
4-(2-Ethoxyethoxy)benzene-1-thiol: Similar structure but with an ethoxyethoxy group instead of a methoxyethoxy group.
Uniqueness
4-(2-Methoxyethoxy)benzene-1-thiol is unique due to the presence of both methoxy and ethoxy groups, which enhance its solubility and reactivity compared to other thiol derivatives. This makes it particularly useful in applications requiring high solubility and specific reactivity .
Biological Activity
4-(2-Methoxyethoxy)benzene-1-thiol, also known as a thiol compound, is characterized by its unique molecular structure that includes a benzene ring substituted with both a thiol group and an ether functional group. Its molecular formula is C₁₁H₁₄O₂S, which contributes to its diverse biological activities and applications in various fields, including medicinal chemistry, polymer science, and materials engineering.
The compound's reactivity is primarily governed by its thiol group, which can participate in various chemical reactions, including:
- Nucleophilic substitution: Thiols can act as nucleophiles due to the sulfur atom's lone pair.
- Metal complexation: The thiol group can interact with metal ions, forming stable complexes that may exhibit catalytic properties.
- Formation of self-assembled monolayers (SAMs): The compound can form SAMs on metal surfaces, altering their physical and chemical properties.
The biological activity of this compound can be attributed to its ability to interact with biological molecules such as proteins and enzymes. The thiol group is known to influence protein folding and stability, which is crucial in biochemical processes. Additionally, it can modulate the activity of certain enzymes by forming disulfide bonds or acting as a reducing agent.
Applications in Drug Discovery
Thiol compounds are often utilized as building blocks in the synthesis of biologically active molecules. Research indicates that this compound can be involved in the development of new therapeutic agents through the following pathways:
- Synthesis of Anticancer Agents: Thiol derivatives have shown potential in targeting cancer cells by inducing apoptosis or inhibiting tumor growth.
- Antioxidant Activity: Thiols are recognized for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Study 1: Antitumor Activity
In a study examining the antitumor effects of thiol compounds, this compound was tested for its cytotoxicity against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent. The mechanism was linked to the compound's ability to induce oxidative stress within cancer cells.
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of this compound. It was found to effectively inhibit specific enzymes involved in metabolic pathways. This inhibition was attributed to the formation of reversible or irreversible complexes between the thiol group and the enzyme active sites.
Data Table: Comparison of Biological Activities
| Compound Name | Antitumor Activity | Enzyme Inhibition | Antioxidant Properties |
|---|---|---|---|
| This compound | Significant | Moderate | High |
| 4-Mercaptobenzene | Low | High | Moderate |
| 2-Mercaptoethanol | Moderate | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
